3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a hydroxy group at the third position and a methoxyphenyl group at the second position further defines its chemical identity. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. For instance, the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde under acidic or basic conditions can yield the desired quinazolinone derivative. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation to form the quinazolinone core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-oxo-2-(2-methoxyphenyl)-4(3H)-quinazolinone.
Reduction: Formation of 3-hydroxy-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazolinone.
Substitution: Formation of 3-hydroxy-2-(2-substituted phenyl)-4(3H)-quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups play a crucial role in binding to these targets, influencing their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenyl)-4(3H)-quinazolinone
- 3-hydroxy-4(3H)-quinazolinone
- 2-phenyl-4(3H)-quinazolinone
Uniqueness
3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards specific targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17(14)19/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTIEAHWEDTTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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